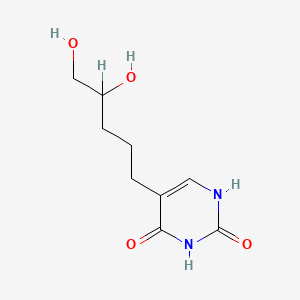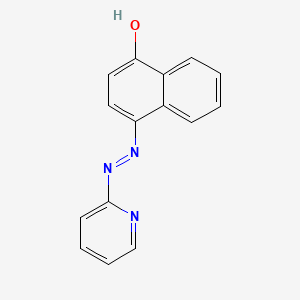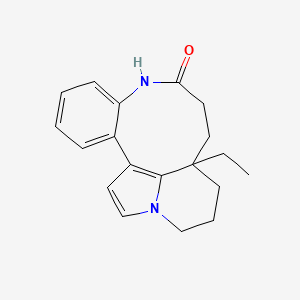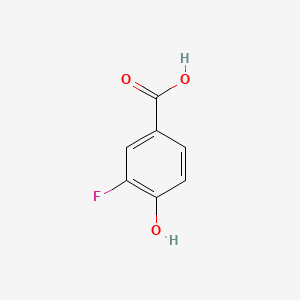![molecular formula C15H28 B1214565 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane CAS No. 20479-00-9](/img/structure/B1214565.png)
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Overview
Description
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is a chemical compound with the molecular formula C15H28 . It is also known as 10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecane .
Synthesis Analysis
The synthesis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane involves a semipinacol rearrangement of a bicyclo[7.2.0]undecane framework into a bicyclo[6.3.0]undecane skeleton . This process involves a 1-hydroxybicyclo[7.2.0]undecan-2-yl acetate undergoing a smooth and stereospecific semipinacol rearrangement with the assistance of Et2AlCl to give the corresponding bicyclo[6.3.0]undecane-9-one .Molecular Structure Analysis
The molecular structure of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is characterized by a bicyclic framework with a molecular weight of 204.3511 . The IUPAC Standard InChI is InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h13-14H,1-2,5-10H2,3-4H3 .Chemical Reactions Analysis
The semipinacol rearrangement of a bicyclo[7.2.0]undecane framework into a bicyclo[6.3.0]undecane skeleton is a key chemical reaction involving 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane . This reaction is significant in the biosynthesis of seiridiasteriscane A .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane include a molecular weight of 204.3511 . The boiling point is reported to be 261.6°C at 760mmHg .Scientific Research Applications
Chemical Synthesis and Characterization
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane: has been explored in various chemical syntheses and characterizations. Its derivatives were involved in a study where treatment with Diethyl Ether–Boron Trifluoride led to the production of novel transannular cyclized compounds. Similar compounds were also synthesized through reactions involving humulene 2,3-epoxide .
Advanced Material Development
In material science, compounds related to 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane have been utilized. Research focused on synthesizing and characterizing tetramethylene-syn-sesterbicyclo[2.2.2]octene , which is structurally related, from derivatives of this compound .
Polymer Synthesis
The acyclic diene metathesis (ADMET) polymerization of compounds structurally similar to 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane has been reported. This includes the synthesis of high-molecular-weight polymers with minimal ruthenium contamination, demonstrating the compound’s relevance in advanced polymer chemistry .
Organic Chemistry and Structural Analysis
In organic chemistry, the compound’s derivatives have been involved in various synthetic pathways and structural analyses. Studies include synthesizing bicyclo[5.4.0]undecane systems and exploring their structural properties. Additionally, reactions such as the Diels-Alder reaction have been employed to create novel polycyclic compounds derived from similar structures .
Future Directions
The future directions for 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane could involve further exploration of its synthesis and potential applications. The semipinacol rearrangement of a bicyclo[7.2.0]undecane framework into a bicyclo[6.3.0]undecane skeleton is a significant process that could be further studied .
properties
IUPAC Name |
(1R,9R)-2,6,10,10-tetramethylbicyclo[7.2.0]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h11-14H,5-10H2,1-4H3/t11?,12?,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITKOPDZOGHVLY-NWINJMCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C2CC(C2CC1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC([C@H]2CC([C@@H]2CC1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-Ethylphenyl)-2-tetrazolyl]propanoic acid methyl ester](/img/structure/B1214482.png)
![3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-[(2-methoxyphenyl)methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1214484.png)
![4-methyl-N-[3-[1-(phenylmethyl)-4-piperidinyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide](/img/structure/B1214485.png)
![N-[6-(1-oxopentylamino)-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B1214486.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[(2-hydroxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214487.png)
![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)
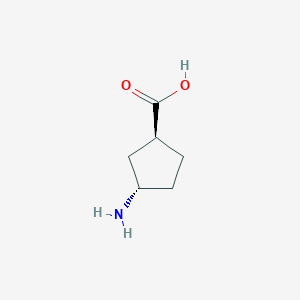
![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)
